Butyl butyl(phenyl)carbamate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7249-59-4 |
|---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
butyl N-butyl-N-phenylcarbamate |
InChI |
InChI=1S/C15H23NO2/c1-3-5-12-16(14-10-8-7-9-11-14)15(17)18-13-6-4-2/h7-11H,3-6,12-13H2,1-2H3 |
InChI Key |
ACGUMJCTUKRBQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)C(=O)OCCCC |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Pathways for N Butyl N Phenylcarbamate and Analogues
Classical Approaches to Carbamate (B1207046) Synthesis
Traditional methods for carbamate synthesis have been widely employed for their reliability and broad applicability. These approaches often involve reactive intermediates and carbonylating agents to construct the carbamate linkage.
Formation via Isocyanate Intermediates
A foundational method for the synthesis of N-substituted carbamates involves the reaction of an isocyanate with an alcohol. nih.gov For the synthesis of an analogue like butyl phenylcarbamate, this would involve the reaction of phenyl isocyanate with butanol. The lone pair of electrons on the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. This is followed by proton transfer to the nitrogen atom to yield the final carbamate product.
The synthesis of isocyanates themselves is often a critical preceding step. A common laboratory and industrial method is the reaction of a primary amine with phosgene (B1210022) (carbonyl chloride) or a phosgene equivalent like triphosgene. However, due to the high toxicity of phosgene, alternative, safer methods have been developed. acs.org One such method is the Curtius rearrangement, which involves the thermal decomposition of an acyl azide to an isocyanate intermediate. acs.orgnih.gov This isocyanate can then be trapped by an alcohol to form the desired carbamate. acs.orgnih.gov
More recently, mild and metal-free methods for generating aryl isocyanates from arylamines and carbon dioxide have been developed. acs.orgresearchgate.netacs.org In this approach, a carbamic acid intermediate is formed from the reaction of an arylamine with CO2, which is then dehydrated using activated sulfonium reagents to produce the isocyanate. acs.orgacs.org This in situ generated isocyanate can be trapped with various alcohols to form carbamates. acs.orgorganic-chemistry.orgorganic-chemistry.org
Table 1: Examples of Carbamate Synthesis via Isocyanate Intermediates
| Starting Materials | Reagents | Product | Yield (%) |
|---|---|---|---|
| Arylamine, CO2, n-butylamine | Activated sulfonium reagent | Unsymmetrical urea (B33335) | Good to Excellent |
| Arylamine, CO2, Benzyl alcohol | Activated sulfonium reagent | Cbz-protected arylamine | Good |
This table presents data on the synthesis of carbamates and related compounds through isocyanate intermediates, highlighting the versatility of this method.
Reactions Involving Carbonylating Agents
The use of carbonylating agents provides a direct route to carbamates by introducing the carbonyl group between an amine and an alcohol. Besides the hazardous phosgene, other carbonylating agents are frequently employed.
Chloroformates: Alkyl chloroformates, such as butyl chloroformate, can react with an amine, like N-butylaniline, in the presence of a base to form the corresponding carbamate. The base is necessary to neutralize the hydrochloric acid byproduct.
Carbonyl diimidazole (CDI): CDI is a safer alternative to phosgene and is effective for carbamate synthesis. It reacts first with an alcohol to form an activated imidazole-carboxylate intermediate. Subsequent reaction with an amine displaces the imidazole group to yield the carbamate.
Dialkyl Carbonates: Reagents like dimethyl carbonate or diethyl carbonate can be used for the carbamoylation of amines. These reactions often require elevated temperatures and catalysts. Methyl N-phenyl carbamate, for instance, has been synthesized from aniline (B41778) using methyl formate as a green carbonylating agent, which proceeds via a formanilide intermediate. nih.gov
Oxidative Carbonylation: This method involves the reaction of amines, alcohols, and carbon monoxide in the presence of a catalyst and an oxidant. acs.org Rhodium-catalyzed oxidative carbonylation has been shown to be effective for a broad range of amines and alcohols under mild conditions, using Oxone as the oxidant.
Table 2: Comparison of Carbonylating Agents in Carbamate Synthesis
| Carbonylating Agent | Advantages | Disadvantages | Typical Conditions |
|---|---|---|---|
| Phosgene/Triphosgene | Highly reactive, versatile | Extremely toxic | Low temperature, inert atmosphere |
| Alkyl Chloroformates | Readily available | Can be moisture sensitive | Base, aprotic solvent |
| Carbonyl diimidazole | Safe, solid reagent | Stoichiometric byproduct | Room temperature |
| Dialkyl Carbonates | Low toxicity, "green" | Requires catalyst, high temp | High temperature, catalyst |
This interactive table summarizes the characteristics of common carbonylating agents used in carbamate synthesis.
Advanced Synthetic Strategies for N-Substituted Carbamates
To overcome the limitations of classical methods, such as the use of toxic reagents and harsh reaction conditions, advanced synthetic strategies have been developed. These methods often employ catalytic systems to achieve higher efficiency and sustainability.
Metal-Free Oxidative Coupling Reactions in Carbamate Synthesis
In recent years, there has been a significant push towards developing metal-free synthetic methods to avoid potential metal contamination in the final products, which is particularly important in the pharmaceutical industry. An iron-catalyzed oxidative cross-coupling of phenols with formamides has been reported for the synthesis of phenyl carbamates. tandfonline.com Although this specific example uses iron, the broader field of cross-dehydrogenative coupling (CDC) reactions is moving towards metal-free conditions. These reactions typically involve an oxidant to facilitate the formation of a C-N bond between two C-H and N-H bonds, respectively. While specific metal-free oxidative couplings for Butyl N-butyl-N-phenylcarbamate are not extensively detailed in the provided context, the general principle involves the in-situ generation of a reactive electrophilic species from one coupling partner and a nucleophilic species from the other, followed by their combination.
Palladium-Catalyzed Cross-Coupling Methods for Aryl Carbamates
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds. An efficient synthesis of N-aryl carbamates has been achieved through the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate in the presence of an alcohol. nih.govacs.orgorganic-chemistry.orgmit.edusemanticscholar.orgorganic-chemistry.org This methodology allows for the in-situ generation of an aryl isocyanate, which is then trapped by the alcohol to form the carbamate. nih.govorganic-chemistry.org The use of aryl triflates as the electrophilic partner has expanded the substrate scope of this reaction. nih.govacs.orgmit.edu This one-pot process provides direct access to a wide variety of aryl carbamates, including important protecting groups used in organic synthesis. nih.govorganic-chemistry.org
The general catalytic cycle for this transformation is believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by cyanate coordination and migratory insertion to form an isocyanate. The final carbamate product is then formed upon reaction with the alcohol, and the Pd(0) catalyst is regenerated.
Table 3: Palladium-Catalyzed Synthesis of N-Aryl Carbamates
| Aryl Halide/Triflate | Alcohol | Catalyst System | Product | Yield (%) |
|---|---|---|---|---|
| Aryl Chloride | Primary/Secondary Alcohol | Pd2(dba)3 / Ligand | N-Aryl Carbamate | Good |
| Aryl Triflate | Sterically Hindered Alcohol | Pd2(dba)3 / Ligand | N-Aryl Carbamate | Improved |
This table illustrates the scope and efficiency of the palladium-catalyzed cross-coupling reaction for the synthesis of N-aryl carbamates.
Utilization of Deep Eutectic Solvents (DES) in Carbamate Synthesis
Deep eutectic solvents (DESs) have emerged as green and sustainable alternatives to traditional organic solvents. rsc.org These solvents are typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor, resulting in a significant depression of the melting point. DESs offer advantages such as low cost, low toxicity, biodegradability, and high thermal stability. rsc.org
DESs have been successfully employed as both the solvent and catalyst in carbamate synthesis. rsc.org For example, a system based on choline chloride and zinc(II) chloride has been shown to be highly effective for the three-component coupling of amines, alkyl halides, and carbon dioxide to form carbamates. rsc.org This method can proceed even under atmospheric pressure of CO2 at room temperature. rsc.org The DES can be recycled and reused multiple times without a significant loss of activity. rsc.org
In another application, a reactive deep eutectic solvent composed of erbium trichloride and urea was used for the synthesis of cellulose carbamate. mdpi.comnih.gov In this case, the DES acted as the reaction medium, catalyst, and a reagent. mdpi.comnih.gov The use of DES based on dimethylurea and ZnCl2 has also been reported for the synthesis of cellulose methyl carbamate. nih.gov These examples highlight the potential of DESs to facilitate more environmentally friendly synthetic routes to a variety of carbamates.
Regioselective and Stereoselective Synthesis of Substituted N-Butyl-N-phenylcarbamate Structures
The regioselective synthesis of asymmetrically substituted N-butyl-N-phenylcarbamates, where different alkyl or aryl groups are introduced onto the carbamate backbone, requires careful selection of synthetic strategies to control the site of bond formation. Stereoselectivity becomes a critical consideration when chiral centers are present in any of the substituents.
One common approach to achieving regioselectivity in the synthesis of N,N-disubstituted carbamates is the sequential N-alkylation of a primary amine followed by carbamoylation. For instance, N-butylaniline can be synthesized and subsequently reacted with a butyl chloroformate or a similar carbonylating agent. The regioselectivity in the initial N-alkylation of aniline is generally high, favoring the formation of the mono-N-alkylated product under controlled conditions.
Another strategy involves the use of protecting groups. A primary amine can be protected, then alkylated, deprotected, and subsequently reacted with a different alkylating or carbamoylating agent. This multi-step process allows for the precise introduction of different substituents, thus ensuring high regioselectivity.
Stereoselectivity in the synthesis of substituted N-butyl-N-phenylcarbamate structures can be achieved by employing chiral starting materials or chiral catalysts. For example, if a chiral center is present in one of the butyl chains, its stereochemical integrity must be maintained throughout the synthetic sequence. This often necessitates the use of mild reaction conditions and stereospecific or stereoselective reactions.
Catalytic methods, including the use of transition metal catalysts, can also play a crucial role in achieving both regioselectivity and stereoselectivity. For example, palladium-catalyzed cross-coupling reactions have been utilized for the synthesis of N-aryl carbamates, and with appropriate ligand design, it may be possible to control the regioselective and stereoselective formation of more complex carbamate structures.
The table below summarizes potential synthetic strategies and the key factors influencing selectivity.
| Synthetic Strategy | Description | Key Factors for Regioselectivity | Key Factors for Stereoselectivity |
| Sequential N-Alkylation and Carbamoylation | N-alkylation of a primary amine followed by reaction with a carbonylating agent. | Control of stoichiometry and reaction conditions during N-alkylation. | Use of chiral starting materials or reagents. |
| Use of Protecting Groups | A multi-step approach involving protection, alkylation, deprotection, and final functionalization. | The sequence of introduction of substituents. | Preservation of stereocenters during each reaction step. |
| Catalytic Methods | Employment of catalysts (e.g., transition metals) to direct the reaction. | Ligand design and choice of catalyst. | Use of chiral catalysts or ligands. |
Investigation of Reaction Kinetics and Thermodynamic Parameters in Carbamate Formation
The reaction of a secondary amine, such as N-butylaniline, with a carbonyl source like a chloroformate, is generally considered to be a nucleophilic acyl substitution. The rate of this reaction is dependent on the nucleophilicity of the amine and the electrophilicity of the carbonyl carbon. The presence of both a butyl group and a phenyl group on the nitrogen atom in N-butylaniline will have competing electronic and steric effects. The butyl group is electron-donating, which increases the nucleophilicity of the nitrogen, while the phenyl group can withdraw electron density through resonance, potentially decreasing nucleophilicity. Steric hindrance from both groups can also slow down the reaction rate.
The general rate law for the formation of a carbamate from a secondary amine (R₂NH) and a carbonyl source (e.g., CO₂) can be complex and may involve multiple pathways, including uncatalyzed and base-catalyzed routes. For the reaction of N-butylaniline with a butyl chloroformate, a simplified second-order rate law can be proposed as a starting point for kinetic studies:
Rate = k[N-butylaniline][butyl chloroformate]
Where 'k' is the rate constant. The value of 'k' would need to be determined experimentally and would be influenced by the factors mentioned above.
Thermodynamically, the formation of carbamates is typically an exothermic process. The enthalpy of formation (ΔHf°) for carbamates is generally negative, indicating that the products are more stable than the reactants. The entropy change (ΔS°) for the reaction is usually negative as well, as two molecules combine to form one. The Gibbs free energy change (ΔG°), which determines the spontaneity of the reaction, is given by the equation ΔG° = ΔH° - TΔS°. For the reaction to be spontaneous, ΔG° must be negative.
The table below provides a qualitative overview of the expected influence of various parameters on the kinetics and thermodynamics of N-butyl-N-phenylcarbamate formation.
| Parameter | Effect on Reaction Rate (Kinetics) | Effect on Equilibrium (Thermodynamics) |
| Temperature | Increased temperature generally increases the reaction rate. | Increased temperature may shift the equilibrium towards the reactants for an exothermic reaction. |
| Solvent Polarity | Polar aprotic solvents may stabilize charged intermediates and increase the rate. | The effect on equilibrium is solvent-dependent and can be complex. |
| Steric Hindrance | Increased steric hindrance around the nitrogen atom will decrease the reaction rate. | Steric strain in the product can shift the equilibrium towards the reactants. |
| Electronic Effects | Electron-donating groups on the amine increase nucleophilicity and rate; electron-withdrawing groups decrease it. | The stability of the resulting carbamate will influence the equilibrium position. |
Further research, including experimental kinetic studies and computational modeling, would be necessary to quantitatively determine the reaction kinetics and thermodynamic parameters for the formation of Butyl butyl(phenyl)carbamate and its analogues.
Chemical Reactivity and Mechanistic Investigations of N Butyl N Phenylcarbamate
Hydrolytic Degradation Pathways of N-Alkyl-N-arylcarbamates
The hydrolysis of carbamates is a critical area of study, often influenced by the pH of the medium.
In acidic conditions, the hydrolysis of N-alkyl-N-arylcarbamates is generally initiated by the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The reaction typically proceeds through an A-1 or A-2 type mechanism. For some related compounds, like N-alkyl sulfamates, specific acid-catalyzed hydrolysis has been observed even at alkaline pH. nih.gov The hydrolysis of N-ethyl O-p-methoxyphenylthioncarbamate at low pH occurs through specific acid catalysis, following an A1 mechanism. researchgate.net
Under basic conditions, the hydrolysis of carbamates can follow several pathways, including the E1cb (Elimination Unimolecular conjugate Base) and BAc2 (Base-catalyzed Acyl substitution) mechanisms. researchgate.net
The E1cb mechanism is often observed for carbamates with a proton on the nitrogen atom and a good leaving group on the oxygen. researchgate.netacs.org This pathway involves a pre-equilibrium deprotonation of the nitrogen to form an anionic intermediate, which then undergoes a rate-limiting elimination to form an isocyanate intermediate that is rapidly trapped by water. researchgate.netresearchgate.net Evidence for the E1cb mechanism includes the observation of a plateau in the pH-rate profile at high basicity and the trapping of the isocyanate intermediate. researchgate.net
The BAc2 mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. Subsequent collapse of this intermediate, with the departure of the leaving group, yields the final products. researchgate.netrsc.org N,N-disubstituted carbamates, which lack a proton on the nitrogen, are more likely to hydrolyze via a BAc2 mechanism. researchgate.net The choice between the E1cb and BAc2 pathways is influenced by factors such as the nature of the leaving group and the substitution on the nitrogen atom. researchgate.net
Substituents on both the N-aryl and O-aryl rings can significantly impact the rates and mechanisms of carbamate (B1207046) hydrolysis. Electron-withdrawing groups on the O-aryl ring (the leaving group) generally increase the rate of hydrolysis by stabilizing the departing phenoxide ion. researchgate.net For instance, a Hammett plot for the hydrolysis of N-aryl pyridylcarbamates shows a positive ρ value, indicating that electron-withdrawing substituents on the aryl ring enhance the reaction rate. researchgate.net
Conversely, substituents on the N-aryl ring have a more complex effect. Electron-withdrawing groups can increase the acidity of the N-H proton, favoring the E1cb mechanism, but may also decrease the nucleophilicity of the nitrogen, potentially hindering other pathways. The effects of substituents in the N-aryl ring are often compensatory. researchgate.net In studies of aryl N-[ω-(6-fluoroindol-1-yl)alkyl]carbamates, substituents on the phenyl ring of the carbamate group had a limited effect on the inhibitory potency against certain enzymes. nih.gov
Table 1: General Influence of Substituents on Carbamate Hydrolysis
| Substituent Position | Electron-Withdrawing Group Effect | Electron-Donating Group Effect |
|---|---|---|
| O-Aryl Ring | Increases hydrolysis rate (stabilizes leaving group) | Decreases hydrolysis rate |
| N-Aryl Ring | Can increase N-H acidity (favors E1cb), but effects can be compensatory | Can decrease N-H acidity |
This is an interactive table based on general principles.
Nucleophilic Substitution Reactions at the Carbamate Moiety
The carbonyl carbon of the carbamate is electrophilic and can be attacked by nucleophiles. libretexts.org These reactions are a form of nucleophilic acyl substitution. The reactivity of the carbamate towards nucleophiles is influenced by the electronic properties of the nitrogen and oxygen substituents. Carbamates can react with various nucleophiles, and this reactivity is fundamental to their role as protecting groups in organic synthesis and their mechanism of action in certain biological contexts. nih.govacs.org For example, carbamates can be synthesized by trapping isocyanate intermediates with nucleophiles like alcohols. nih.gov
Carbonyl Reactivity of Adjacent Functional Groups (if applicable)
This section is not applicable as "Butyl butyl(phenyl)carbamate" does not possess adjacent functional groups whose carbonyl reactivity would be distinct from the carbamate moiety itself.
Exploration of Rearrangement Reactions Involving the Carbamate Core
The carbamate core of N-aryl carbamates, including this compound, is susceptible to several important rearrangement reactions. These transformations are synthetically valuable as they allow for the strategic modification of the aromatic ring, leading to the formation of highly functionalized phenolic compounds. Two of the most significant rearrangements are the anionic ortho-Fries rearrangement and the Newman-Kwart rearrangement (for the analogous thiocarbamates).
Anionic ortho-Fries Rearrangement (Snieckus-Fries Rearrangement)
The most prominent rearrangement for N,N-dialkyl aryl carbamates is the anionic ortho-Fries rearrangement, often referred to as the Snieckus-Fries rearrangement. nih.govorganic-chemistry.orgwikipedia.org This reaction involves the 1,3-migration of the carbamoyl (B1232498) group from the phenolic oxygen to an ortho position on the aromatic ring. The process is initiated by a directed ortho-metalation (DoM) step, where a strong base, typically an organolithium reagent like sec-butyllithium (B1581126) (s-BuLi) or lithium diisopropylamide (LDA), selectively deprotonates the aromatic ring at the position adjacent to the carbamate group. organic-chemistry.orguwindsor.ca The carbamate itself acts as a powerful directed metalation group (DMG), coordinating the lithium cation and activating the ortho-protons. organic-chemistry.orgwikipedia.org
The resulting aryllithium intermediate is generally stable at low temperatures (e.g., -78 °C) but undergoes rearrangement upon warming. uwindsor.ca The reaction culminates in an intramolecular nucleophilic attack of the lithiated carbon onto the carbamate's carbonyl carbon, followed by a sigmatropic rearrangement to yield a lithium phenoxide. Subsequent aqueous workup furnishes the corresponding ortho-hydroxybenzamide. organic-chemistry.orgresearchgate.net The efficiency and regioselectivity of this rearrangement make it a powerful tool for the synthesis of substituted salicylamides from phenols. thermofisher.com The rate and outcome of the reaction can be influenced by factors such as the choice of base, solvent, and the steric bulk of the N-alkyl groups on the carbamate. nih.govfao.org
Newman-Kwart Rearrangement
While the Fries rearrangement is characteristic of carbamates, the closely related Newman-Kwart rearrangement is pivotal for their sulfur analogs, O-aryl thiocarbamates. organic-chemistry.orgwikipedia.org This thermal or palladium-catalyzed reaction involves the intramolecular migration of the aryl group from the oxygen atom to the sulfur atom, converting an O-aryl thiocarbamate into an S-aryl thiocarbamate. wikipedia.orgorganic-chemistry.org The driving force for this rearrangement is the formation of a more thermodynamically stable carbon-oxygen double bond (C=O) at the expense of a carbon-sulfur double bond (C=S). organic-chemistry.orgthieme-connect.com
The mechanism is believed to proceed through a concerted, four-membered cyclic transition state. wikipedia.orgresearchgate.net Traditionally, this reaction requires high temperatures (200–300 °C). wikipedia.org However, modern advancements have introduced palladium-catalyzed versions that proceed under much milder conditions. organic-chemistry.org For a molecule like this compound, conversion to its thiocarbonyl analog would be the prerequisite step to enable this powerful rearrangement, which is a key method for synthesizing thiophenols. organic-chemistry.org
Table 1: Key Rearrangement Reactions Relevant to the N-Aryl Carbamate Core
| Rearrangement Type | Reactant Type | Typical Conditions | Product Type | Mechanistic Hallmark |
| Anionic ortho-Fries | N,N-Dialkyl Aryl Carbamate | 1. Strong base (e.g., s-BuLi/TMEDA, LDA), THF, -78 °C2. Warm to RT3. H₃O⁺ workup | ortho-Hydroxy-N,N-dialkylbenzamide | Directed ortho-metalation followed by intramolecular 1,3-acyl migration. organic-chemistry.orgwikipedia.org |
| Newman-Kwart | O-Aryl-N,N-dialkylthiocarbamate | Thermal (200-300 °C) or Pd-catalyzed (e.g., [Pd(tBu₃P)₂], 100 °C) | S-Aryl-N,N-dialkylthiocarbamate | Intramolecular aryl migration from oxygen to sulfur via a four-membered transition state. wikipedia.orgresearchgate.net |
Chemoselectivity in Functional Group Transformations within N-Butyl-N-phenylcarbamate Derivatives
The N,N-disubstituted carbamate group exerts significant influence on the reactivity of the aromatic ring, allowing for highly chemoselective functional group transformations. This control is primarily achieved through its powerful directing effect in ortho-metalation reactions and its distinct reactivity profile in cross-coupling chemistry compared to other functional groups.
Directed ortho-Metalation (DoM)
As mentioned previously, the N,N-dialkyl carbamate is one of the most effective directed metalation groups (DMGs) in organic synthesis. wikipedia.orgacs.org This capability allows for the selective functionalization at the C2 position of the phenyl ring in a this compound derivative. The reaction pathway involves the formation of an ortho-lithiated species, which can then be quenched with a wide variety of electrophiles to introduce a diverse array of functional groups. organic-chemistry.org
This strategy is highly chemoselective. For instance, in a molecule containing other potentially reactive sites, such as a halogen or an ester, the lithiation will occur preferentially ortho to the carbamate. This allows for the precise construction of polysubstituted aromatic compounds. nih.gov The resulting ortho-functionalized carbamate can then be carried forward, or the carbamate group can be cleaved to reveal a phenol, demonstrating its utility as a removable directing group. nih.gov
Chemoselectivity in Cross-Coupling Reactions
Aryl carbamates exhibit unique reactivity in transition metal-catalyzed cross-coupling reactions. Notably, they are generally robust and unreactive under conditions typically used for palladium-catalyzed couplings of aryl halides or triflates. nih.gov This stability allows for selective cross-coupling at other positions on the aromatic ring without disturbing the carbamate moiety.
Conversely, under specific nickel-catalyzed conditions, the C–O bond of the aryl carbamate can be selectively cleaved and used in cross-coupling reactions, for example, in amination reactions to form arylamines. nih.gov This differential reactivity between palladium and nickel catalysis provides a powerful tool for sequential, site-selective functionalization. For instance, a derivative of this compound containing a bromine atom could first undergo a palladium-catalyzed Suzuki coupling at the C–Br bond, leaving the carbamate untouched. Subsequently, the carbamate could be subjected to a nickel-catalyzed Buchwald-Hartwig amination. This orthogonal reactivity underscores the high degree of chemoselectivity that can be achieved in the functionalization of N-Butyl-N-phenylcarbamate derivatives.
Table 2: Examples of Chemoselective Transformations in N,N-Dialkyl Aryl Carbamate Derivatives
| Transformation | Reagents & Conditions | Functional Group Introduced/Modified | Role of Carbamate | Selectivity Principle |
| Directed ortho-Bromination | 1. s-BuLi, TMEDA, THF, -78 °C2. 1,2-Dibromoethane | Bromine (-Br) at the ortho position | Directed Metalation Group (DMG) | The carbamate directs lithiation exclusively to the ortho position, which is then trapped by the electrophile. nih.gov |
| Sequential Pd/Ni Catalysis | 1. Aryl-B(OH)₂, Pd catalyst, base2. Amine, Ni catalyst, base | 1. Aryl group at a halogenated position2. Amino group replacing the carbamate | 1. Stable spectator group2. Leaving group/Directing group | Orthogonal reactivity: The carbamate is inert to Pd-catalysis (targeting C-Halogen bonds) but is reactive under specific Ni-catalysis conditions. nih.gov |
| Directed ortho-Silylation | 1. s-BuLi, TMEDA, THF, -78 °C2. Me₃SiCl | Trimethylsilyl (-SiMe₃) at the ortho position | Directed Metalation Group (DMG) | High regioselectivity for the ortho position due to the chelating effect of the carbamate with the organolithium base. organic-chemistry.org |
Advanced Spectroscopic and Structural Characterization of N Butyl N Phenylcarbamate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR Analysis of N-Butyl-N-phenylcarbamate
The ¹H NMR spectrum of Butyl butyl(phenyl)carbamate is predicted to show distinct signals for the three main components of the molecule: the phenyl group, the N-butyl group, and the O-butyl group. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. Protons closer to these heteroatoms are deshielded and appear further downfield.
The protons of the methylene group attached to the ester oxygen (H-1') are expected to be the most downfield of the aliphatic signals, appearing around δ 4.0-4.2 ppm. orgchemboulder.comchemicalbook.com The methylene protons adjacent to the nitrogen atom (H-1'') are also deshielded, with a predicted chemical shift in the range of δ 3.4-3.7 ppm. The aromatic protons on the phenyl ring would appear as a complex multiplet between δ 7.1 and 7.5 ppm. The remaining methylene and methyl protons of the two butyl chains are expected in the upfield region of the spectrum, typically between δ 0.8 and 1.7 ppm. oregonstate.edu
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound Predicted data based on analogous structures.
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
|---|---|---|---|
| Phenyl (Ar-H) | 7.10 - 7.50 | Multiplet (m) | 5H |
| O-CH₂ (H-1') | 4.00 - 4.20 | Triplet (t) | 2H |
| N-CH₂ (H-1'') | 3.40 - 3.70 | Triplet (t) | 2H |
| O-CH₂-CH₂ (H-2') | 1.55 - 1.70 | Sextet | 2H |
| N-CH₂-CH₂ (H-2'') | 1.45 - 1.60 | Sextet | 2H |
| O-(CH₂)₂-CH₂ (H-3') | 1.30 - 1.45 | Sextet | 2H |
| N-(CH₂)₂-CH₂ (H-3'') | 1.25 - 1.40 | Sextet | 2H |
| O-(CH₂)₃-CH₃ (H-4') | 0.85 - 1.00 | Triplet (t) | 3H |
| N-(CH₂)₃-CH₃ (H-4'') | 0.80 - 0.95 | Triplet (t) | 3H |
Carbon (¹³C) NMR Analysis and Chemical Shift Correlation
The proton-decoupled ¹³C NMR spectrum for this compound is expected to display 11 distinct signals, corresponding to the 11 chemically non-equivalent carbon atoms (assuming free rotation at room temperature). The carbonyl carbon of the carbamate (B1207046) group is characteristically found in the downfield region, predicted at δ 155-158 ppm. libretexts.org The aromatic carbons are expected between δ 120-145 ppm, with the ipso-carbon (C-1''') attached to the nitrogen atom being the most downfield in this range. The carbons of the butyl chains attached to oxygen and nitrogen are differentiated by their chemical shifts; the O-CH₂ carbon (C-1') appears around δ 65-68 ppm, while the N-CH₂ carbon (C-1'') is found further upfield around δ 48-52 ppm. organicchemistrydata.orgoregonstate.edu
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures.
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 155.0 - 158.0 |
| Ar C-N (C-1''') | 142.0 - 145.0 |
| Ar C-H (ortho, meta, para) | 120.0 - 130.0 |
| O-CH₂ (C-1') | 65.0 - 68.0 |
| N-CH₂ (C-1'') | 48.0 - 52.0 |
| O-CH₂-CH₂ (C-2') | 30.0 - 32.0 |
| N-CH₂-CH₂ (C-2'') | 29.0 - 31.0 |
| O-(CH₂)₂-CH₂ (C-3') | 18.5 - 20.0 |
| N-(CH₂)₂-CH₂ (C-3'') | 19.5 - 21.0 |
| O-(CH₂)₃-CH₃ (C-4') | 13.0 - 14.0 |
| N-(CH₂)₃-CH₃ (C-4'') | 13.5 - 14.5 |
Two-Dimensional NMR Techniques for Connectivity and Conformation
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons within each butyl chain. For example, the triplet from H-1' would show a cross-peak with the sextet of H-2', which in turn would correlate with H-3', and so on, establishing the spin system of the O-butyl group. A similar set of correlations would confirm the connectivity of the N-butyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would be used to definitively link the proton assignments from Table 1 to the carbon assignments in Table 2. For instance, the proton signal at δ ~4.1 ppm would correlate with the carbon signal at δ ~66 ppm, confirming their assignment as C-1' and H-1', respectively.
Temperature-Dependent NMR Studies for Rotamer Analysis
The carbon-nitrogen bond in carbamates possesses a significant degree of double-bond character due to resonance, which restricts free rotation around this bond. This restriction can lead to the existence of rotational isomers, or rotamers. In an N,N-disubstituted carbamate like this compound, this hindered rotation can make the two faces of the phenyl ring and the protons of the N-butyl group diastereotopic.
At room temperature, the rotation may be fast on the NMR timescale, resulting in a single set of averaged signals for the N-butyl and phenyl groups. However, as the temperature is lowered, the rate of rotation decreases. researchgate.netastr.ro If the rotation becomes slow enough, separate signals for each rotamer would be observed. mdpi.com For example, the signals for the N-butyl group and the ortho and meta protons of the phenyl ring would split into two distinct sets.
By monitoring the NMR spectrum at various temperatures, one can observe the broadening of these signals as the exchange rate slows, followed by their coalescence into a single peak at a specific "coalescence temperature" (Tc). mdpi.com From the coalescence temperature and the chemical shift difference (Δν) between the signals of the two rotamers at low temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing valuable data on the molecule's conformational dynamics. researchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectrum is a unique fingerprint of the compound and is particularly useful for identifying functional groups.
The IR spectrum of this compound is expected to be dominated by a very strong and sharp absorption band corresponding to the carbonyl (C=O) stretch, predicted in the range of 1700-1725 cm⁻¹. oup.commdpi.com This is a characteristic band for N,N-disubstituted carbamates. Other significant absorptions would include the C-N stretching vibration, C-O stretching vibrations of the ester functionality, aromatic C=C stretching bands, and C-H stretching vibrations for both the aliphatic butyl chains and the aromatic phenyl ring.
Table 3: Predicted IR and Raman Vibrational Frequencies for this compound Predicted data based on general spectroscopic tables.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3030 - 3100 | Medium | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong | Strong |
| C=O Stretch (Carbamate) | 1700 - 1725 | Very Strong | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong (multiple bands) | Strong |
| C-N Stretch | 1350 - 1450 | Medium | Weak |
| C-O Stretch (Ester-like) | 1150 - 1250 | Strong | Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
The molecular formula of this compound is C₁₅H₂₃NO₂. This corresponds to a monoisotopic mass of approximately 249.17 Da. The electron ionization (EI) mass spectrum should therefore show a molecular ion peak (M⁺˙) at m/z 249.
The fragmentation of the molecular ion is driven by the formation of stable carbocations and neutral radicals. wikipedia.orgorgchemboulder.com For this compound, several key fragmentation pathways are predicted:
Alpha-Cleavage: This is a characteristic fragmentation for compounds containing a nitrogen atom. Cleavage of the C-C bond alpha to the nitrogen in the N-butyl group would result in the loss of a propyl radical (•C₃H₇, 43 Da), leading to a significant fragment ion at m/z 206. libretexts.org
Ester Group Cleavage: Fragmentation can occur on either side of the ester oxygen. Cleavage of the O-butyl bond could lead to the loss of a butoxy radical (•OC₄H₉, 73 Da) to yield an ion at m/z 176. Alternatively, cleavage of the acyl-oxygen bond with the loss of the butyl N-phenylcarbamoyl radical could produce a butyl cation at m/z 57.
McLafferty-type Rearrangement: Rearrangement involving the transfer of a gamma-hydrogen from the O-butyl chain to the carbonyl oxygen, followed by cleavage, would lead to the elimination of a neutral butene molecule (C₄H₈, 56 Da), resulting in an ion at m/z 193.
Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound Predicted data based on common fragmentation rules.
| m/z | Predicted Ion Structure / Origin |
|---|---|
| 249 | [M]⁺˙ (Molecular Ion) |
| 206 | [M - C₃H₇]⁺ (α-cleavage at N-butyl group) |
| 193 | [M - C₄H₈]⁺˙ (McLafferty rearrangement) |
| 176 | [M - OC₄H₉]⁺ (Loss of butoxy radical) |
| 148 | [C₆H₅N(C₄H₉)]⁺˙ (Phenyl-N-butyl amine radical cation) |
| 105 | [C₆H₅N=CH₂]⁺ |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
| 57 | [C₄H₉]⁺ (Butyl cation) |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the unequivocal determination of its elemental composition. For this compound, with a molecular formula of C15H23NO2, the theoretical exact mass can be calculated. nih.gov
Table 1: Theoretical Mass Data for this compound
| Property | Value |
| Molecular Formula | C15H23NO2 |
| Theoretical Monoisotopic Mass | 249.1729 g/mol |
| Average Mass | 249.35 g/mol |
Note: This table represents theoretical values. Experimental HRMS data is required for definitive confirmation.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide invaluable insights into the molecular geometry, bond lengths, bond angles, and intermolecular interactions of this compound. However, a search of the current scientific literature and crystallographic databases did not yield any publicly available crystal structure data for this compound.
In the absence of specific experimental data for this compound, a general discussion of the structural features typically observed in related carbamate structures can be provided for context.
Analysis of Bond Lengths and Angles in Carbamate Structures
In carbamate structures, the central carbamate moiety (-N-C(=O)-O-) exhibits characteristic bond lengths and angles. The C-N bond and the C=O bond lengths are influenced by resonance, which can lead to a partial double bond character in the C-N bond and a slight elongation of the C=O bond compared to a typical ketone. The geometry around the nitrogen atom is typically trigonal planar or very close to it, a result of the delocalization of the nitrogen lone pair into the carbonyl group.
Conformational Analysis in the Crystalline State
The butyl groups and the phenyl group attached to the carbamate core of this compound have rotational freedom. In the crystalline state, the molecule would adopt a specific, low-energy conformation. X-ray crystallography would reveal the torsion angles that define the orientation of these groups relative to the carbamate plane. This conformational information is crucial for understanding the molecule's shape and how it interacts with its environment.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula to validate its accuracy.
For this compound (C15H23NO2), the theoretical elemental composition can be calculated as follows:
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.01 | 15 | 180.15 | 72.25 |
| Hydrogen | H | 1.008 | 23 | 23.184 | 9.30 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 5.62 |
| Oxygen | O | 16.00 | 2 | 32.00 | 12.83 |
| Total | 249.344 | 100.00 |
While no specific experimental elemental analysis data for this compound was found in the surveyed literature, a successful synthesis and purification of the compound would be expected to yield experimental values that closely match these theoretical percentages, thereby confirming the empirical and molecular formula.
Computational Chemistry and Molecular Modeling Studies of N Butyl N Phenylcarbamate
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the ground-state geometries and electronic properties of molecules with a favorable balance between computational cost and accuracy.
Optimization of Molecular Structures and Conformational Analysis
The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry. For a flexible molecule like N-Butyl-N-phenylcarbamate, which contains several rotatable single bonds, this involves a thorough conformational analysis to identify all low-energy isomers, or conformers.
The process begins by generating a diverse set of initial conformations. These structures are then subjected to geometry optimization using DFT methods, commonly with functionals like B3LYP and a suitable basis set (e.g., 6-31G(d,p) or larger). nih.govarxiv.org This process systematically alters the molecular geometry to find the arrangement with the lowest electronic energy. For N-Butyl-N-phenylcarbamate, key torsional angles that define its shape include the rotations around the C-N bond of the carbamate (B1207046) group and the C-O bond of the ester group, as well as rotations within the two butyl chains.
The potential energy surface (PES) of the molecule is explored to locate various energy minima. arxiv.org Each minimum corresponds to a stable conformer. The calculated energies of these conformers allow for the determination of their relative stability and their predicted population distribution at a given temperature, typically through a Boltzmann analysis. Studies on similar molecules have shown that even small energy differences (less than 1 kcal/mol) can lead to multiple significantly populated conformations in equilibrium. arxiv.org
Table 1: Key Torsional Angles for Conformational Analysis of N-Butyl-N-phenylcarbamate
| Dihedral Angle | Description | Expected Influence on Conformation |
| C(phenyl)-N-C(carbonyl)-O | Defines the orientation of the phenyl ring relative to the carbamate plane. | Influences steric hindrance and electronic conjugation. |
| N-C(carbonyl)-O-C(butyl) | Determines the orientation of the ester butyl group. | Affects overall molecular shape and accessibility of the carbonyl oxygen. |
| C-C-C-C (within butyl chains) | Defines the conformation (e.g., anti, gauche) of the alkyl chains. | Contributes to the overall flexibility and packing ability of the molecule. |
Prediction of Spectroscopic Properties (e.g., NMR, IR)
Once the optimized geometries of the stable conformers are obtained, DFT can be used to predict various spectroscopic properties. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for calculating NMR chemical shifts within a DFT framework. nih.gov By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the optimized geometry, theoretical chemical shifts can be predicted. researchgate.net Often, these calculated values are scaled using a linear regression approach to improve agreement with experimental data. youtube.com For flexible molecules, the predicted spectrum is typically a Boltzmann-weighted average of the spectra of all significant conformers.
Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies and their corresponding intensities. This is achieved by computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). The resulting vibrational modes can be visualized to understand the specific atomic motions associated with each peak. Calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the DFT calculations. mdpi.com
Table 2: Predicted Spectroscopic Data Types from DFT Calculations
| Spectroscopy Type | Computational Method | Predicted Parameters | Application |
| NMR | DFT/GIAO | ¹H and ¹³C Chemical Shifts (δ) | Structural elucidation and conformational analysis. nih.govresearchgate.net |
| IR | DFT/Harmonic Frequencies | Vibrational Frequencies (cm⁻¹), Intensities | Identification of functional groups and confirmation of molecular structure. |
Quantum Chemical Studies on Reaction Mechanisms and Transition States
Quantum chemical methods, particularly DFT, are essential for elucidating the detailed mechanisms of chemical reactions. For N-Butyl-N-phenylcarbamate, this includes studying its formation from precursors like phenyl isocyanate and 1-butanol.
These studies involve mapping the potential energy surface of the reaction pathway, which connects reactants to products. The key points on this surface are the transition states (TS)—the highest energy points along the reaction coordinate. By locating the TS geometry and calculating its energy, the activation energy barrier for the reaction can be determined.
Computational studies on the reaction between phenyl isocyanate and alcohols have explored various mechanisms, including non-catalyzed and auto-catalyzed pathways where additional alcohol or carbamate product molecules participate in the transition state. ugent.bersc.org For the reaction of phenyl isocyanate and 1-butanol, calculations can reveal whether the reaction proceeds through a concerted mechanism (one step) or a stepwise mechanism involving intermediates. researchgate.netkuleuven.be The transition state structures show the critical bond-forming and bond-breaking events, such as the nucleophilic attack of the butanol oxygen on the isocyanate carbon and the simultaneous transfer of the hydroxyl proton to the nitrogen atom. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Sampling in Solution
While DFT is excellent for calculating properties of static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, particularly in a solvent environment. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment that mimics real-world conditions. youtube.comnih.gov
For N-Butyl-N-phenylcarbamate, an MD simulation would typically involve placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, chloroform). The simulation tracks the trajectory of every atom over a period ranging from nanoseconds to microseconds.
This approach provides a powerful method for conformational sampling, revealing how the molecule flexes, bends, and rotates in solution. chemrxiv.org It can identify the most populated conformational families and the timescales of transitions between them, offering a more realistic picture of the molecule's behavior than static gas-phase calculations. nih.gov MD simulations are particularly useful for understanding how solvent interactions influence the conformational preferences of the flexible butyl chains and the orientation of the phenyl group.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or a specific physicochemical property. nih.gov
To develop a QSAR model for a class of compounds including N-Butyl-N-phenylcarbamate, a dataset of structurally related carbamates with known experimental activities (e.g., enzyme inhibition, toxicity) is required. plos.org For each molecule in the dataset, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors can encode various aspects of the molecular structure, such as:
Physicochemical properties: LogP (lipophilicity), molecular weight, molar refractivity.
Topological descriptors: Indices describing molecular branching and connectivity.
Quantum chemical descriptors: Dipole moment, HOMO/LUMO energies, atomic charges calculated using methods like DFT. nih.gov
Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is built that correlates the descriptors with the observed activity. nih.govplos.org A robust QSAR model, once validated, can be used to predict the activity of new, untested compounds like N-Butyl-N-phenylcarbamate or to guide the design of new carbamate derivatives with improved properties. rsc.org
In Silico Docking Studies for Molecular Recognition and Binding Mode Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as N-Butyl-N-phenylcarbamate) when bound to a second molecule (a receptor, typically a protein or enzyme). mdpi.com This technique is crucial in drug discovery for predicting how a small molecule might interact with a biological target. orientjchem.orgnih.gov
The process involves:
Preparation of Receptor and Ligand: Obtaining the 3D structures of the target protein (often from a database like the Protein Data Bank) and the ligand. The ligand's geometry is typically optimized using methods like DFT.
Docking Simulation: A docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the active site of the receptor.
Scoring: Each generated pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is considered the most likely binding mode. nih.gov
For N-Butyl-N-phenylcarbamate, docking studies could be performed against an enzyme like acetylcholinesterase, a known target for many carbamate compounds. mdpi.com The results would predict the specific binding pose, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the amino acid residues in the enzyme's active site. researchgate.net This information provides a structural hypothesis for the molecule's mechanism of action at an atomic level. researchgate.netacs.org
Computational Analysis of Hydrogen Bonding and Intramolecular Interactions
Extensive searches of scientific literature and computational chemistry databases did not yield any specific studies focused on the computational analysis of hydrogen bonding and intramolecular interactions of Butyl butyl(phenyl)carbamate. While research exists on the solid-state crystal structures and intermolecular interactions of related carbamate compounds, detailed molecular modeling and computational chemistry studies investigating the intramolecular forces, conformational preferences, and hydrogen bonding capabilities of this compound specifically are not available in the public domain.
Therefore, it is not possible to provide detailed research findings or data tables on the computational analysis of this particular compound at this time. Such an analysis would typically involve quantum mechanical calculations (like Density Functional Theory, DFT) to determine optimized molecular geometries, bond lengths, bond angles, and the energies of various conformers. It would also elucidate the nature and strength of any potential intramolecular hydrogen bonds (e.g., between the carbonyl oxygen and hydrogens on the butyl chains) or other non-covalent interactions, such as C-H···π interactions involving the phenyl ring.
Without dedicated computational studies, a quantitative description of these intramolecular features for this compound remains speculative.
Environmental Transformation and Degradation Pathways of N Butyl N Phenylcarbamate
Microbial Degradation Processes in Environmental Matrices
Microorganisms play a crucial role in the breakdown of organic compounds in the environment. The biodegradation of carbamates, including N-Butyl-N-phenylcarbamate, is a key process in soil and aquatic systems, leading to their eventual mineralization.
The initial and often rate-limiting step in the microbial degradation of many carbamate (B1207046) pesticides is enzymatic hydrolysis. nih.gov This process is catalyzed by carboxyl ester hydrolases, which cleave the ester linkage in the carbamate molecule. nih.gov In soil environments, a diverse community of microorganisms, including bacteria and fungi, possess the enzymatic machinery to carry out this transformation. The hydrolysis of the carbamate bond leads to the formation of an alcohol and a carbamic acid, the latter of which is unstable and subsequently decomposes to an amine and carbon dioxide. For N-Butyl-N-phenylcarbamate, this would result in the formation of butanol and N-phenylcarbamic acid, which would then break down into aniline (B41778) and carbon dioxide.
Soil microorganisms can utilize the carbon derived from compounds like N-Butyl-N-phenylcarbamate for their growth and energy needs. uni-stuttgart.de The process typically involves microbial colonization on the surface of the compound, followed by the enzymatic depolymerization into smaller molecules that can be taken up and metabolized by the microbes. uni-stuttgart.de
Specific bacterial and fungal consortia have been identified as effective degraders of carbamate compounds. Genera such as Pseudomonas, Arthrobacter, Flavobacterium, Agrobacterium, and Achromobacter have been shown to degrade various phenylcarbamate herbicides. nih.gov These microorganisms produce enzymes, such as hydrolases and oxidases, that are central to the biotransformation process. For example, some bacteria possess enzymes that specifically hydrolyze the phenylcarbamate bond. nih.gov
The efficiency of degradation can be enhanced by the synergistic actions of a microbial consortium, where different species carry out different steps of the degradation pathway. mdpi.com Nitrogen-fixing bacteria can also facilitate the biodegradation of complex organic molecules by enhancing the abundance of degrading fungi and accelerating the activities of relevant enzymes. rsc.org The enzymes involved in carbamate degradation are often part of the broader group of ester hydrolases, which are capable of breaking down a variety of ester-containing compounds. nih.gov
Following the initial hydrolysis, the resulting aromatic intermediate, aniline in the case of N-Butyl-N-phenylcarbamate, undergoes further microbial degradation. The bacterial degradation of aromatic compounds has been extensively studied. nih.gov These pathways typically involve the conversion of the initial aromatic compound into central intermediates, such as catechol. nih.gov
The metabolic pathways for the degradation of aromatic hydrocarbons by bacteria are generally divided into "upper" and "lower" pathways. nih.gov The upper pathway involves the conversion of the parent aromatic compound into a dihydroxylated intermediate. nih.gov The lower pathway then proceeds with the cleavage of the aromatic ring, leading to the formation of metabolites that can enter central metabolic cycles, such as the Krebs cycle, resulting in complete mineralization to carbon dioxide and water. nih.govnih.gov The specific enzymes involved in these pathways include monooxygenases and dioxygenases, which are responsible for the hydroxylation and subsequent cleavage of the aromatic ring. frontiersin.org
Table 1: Key Microbial Genera Involved in Carbamate Degradation
| Microbial Genus | Known Degradation Capabilities |
|---|---|
| Pseudomonas | Degradation of various phenylcarbamate herbicides. nih.gov |
| Arthrobacter | Degradation of phenylcarbamate herbicides. nih.gov |
| Flavobacterium | Degradation of phenylcarbamate herbicides. nih.gov |
| Agrobacterium | Degradation of phenylcarbamate herbicides. nih.gov |
Photodegradation Mechanisms in Aqueous and Solid-State Environments
Photodegradation, or photolysis, is another significant pathway for the transformation of chemical compounds in the environment. This process involves the breakdown of molecules by light energy, particularly ultraviolet (UV) radiation from the sun. In aqueous environments, direct photolysis can occur when the chemical itself absorbs light, leading to its decomposition. Indirect photolysis can also take place, where other substances in the water, known as photosensitizers, absorb light and then transfer that energy to the chemical, causing it to break down. While specific studies on the photodegradation of N-Butyl-N-phenylcarbamate are not widely available, the general principles of carbamate photolysis suggest that it would be susceptible to degradation in the presence of sunlight, particularly in clear, shallow waters.
Oxidative Biotransformation Mechanisms
Oxidative biotransformation is a key mechanism in the microbial metabolism of many organic compounds. This process involves the introduction of oxygen atoms into the molecule, typically catalyzed by enzymes such as monooxygenases and dioxygenases. nih.gov In the context of N-Butyl-N-phenylcarbamate, oxidative processes could lead to the hydroxylation of the butyl group or the phenyl ring. nih.gov Such reactions increase the water solubility of the compound and can create new sites for further enzymatic attack, facilitating its complete degradation. Microsomal NADPH-dependent enzymes have been shown to catalyze the splitting of the ester link in some carbamates, which is an oxidative process. nih.gov
Table 2: Summary of Environmental Degradation Pathways for N-Butyl-N-phenylcarbamate
| Degradation Pathway | Description | Key Factors |
|---|---|---|
| Microbial Degradation | Breakdown by microorganisms, primarily through enzymatic hydrolysis. nih.govnih.gov | Presence of adapted microbial populations, soil moisture, temperature, nutrient availability. uni-stuttgart.de |
| Photodegradation | Breakdown by sunlight, particularly UV radiation. | Light intensity, water clarity, presence of photosensitizers. |
| Chemical Hydrolysis | Abiotic breakdown in water, particularly under alkaline conditions. nih.govrsc.org | pH, temperature. nih.gov |
| Oxidative Biotransformation | Enzymatic incorporation of oxygen, leading to hydroxylation of the molecule. nih.gov | Presence of specific microbial enzymes (e.g., monooxygenases). nih.gov |
Degradation in Plant Systems and Metabolic Fate
The metabolic fate of N-phenylcarbamates, such as Butyl butyl(phenyl)carbamate, within plant systems is a critical aspect of their environmental impact. While specific studies on this compound are limited, the metabolic pathways for carbamates, in general, are well-documented and provide a strong basis for understanding its degradation. The primary metabolic reactions involve hydrolysis, oxidation (specifically hydroxylation), and conjugation.
Upon absorption into the plant, this compound is expected to undergo a series of detoxification processes. The initial and most significant step is often the cleavage of the carbamate ester bond through hydrolysis. This reaction is catalyzed by plant esterase enzymes and results in the formation of N,N-dibutyl-N-phenylcarbamic acid, which is unstable and likely decomposes to N,N-dibutylaniline and carbon dioxide.
Concurrently, oxidative metabolism, primarily through hydroxylation, plays a crucial role. This process is mediated by cytochrome P450 monooxygenases. Hydroxylation can occur at several positions on the this compound molecule:
Hydroxylation of the Phenyl Ring: The aromatic ring is susceptible to the introduction of hydroxyl groups, typically at the para-position, leading to the formation of hydroxylated carbamate derivatives.
Hydroxylation of the Butyl Chains: The alkyl (butyl) chains can also be hydroxylated at various carbon atoms.
These hydroxylated metabolites are often more water-soluble than the parent compound. To further increase their polarity and facilitate sequestration or elimination, these metabolites undergo conjugation reactions. The most common conjugation pathway in plants involves the attachment of glucose to the hydroxyl groups, forming glycosides. These conjugates are then typically stored in vacuoles or incorporated into cell wall components.
A recent study on the metabolism of carbofuran (B1668357) in plants identified several novel metabolic reactions, including direct N-glucosidation of the carbamate moiety and malonylation of the glucosides, indicating that the metabolic pathways for carbamates can be quite complex. nih.gov
Table 1: Predicted Metabolic Pathways of this compound in Plants
| Metabolic Pathway | Key Enzymes Involved | Primary Metabolites | Secondary Metabolites (Conjugates) |
| Hydrolysis | Esterases | N,N-dibutylaniline, Butanol, Phenylamine | - |
| Hydroxylation | Cytochrome P450 monooxygenases | Hydroxyphenyl-N,N-dibutylcarbamate, Butyl (hydroxybutyl)(phenyl)carbamate | Glucosides of hydroxylated metabolites |
| Conjugation | Glucosyltransferases | - | This compound-N-glucoside, Malonylated glucosides |
Persistence and Environmental Fate Modeling of Carbamate Compounds
The persistence of carbamate compounds, including this compound, in the environment is a key determinant of their potential for long-term ecological impact. Persistence is influenced by a combination of the compound's chemical properties and various environmental factors. oregonstate.edu Generally, carbamates are considered to be non-persistent to moderately persistent in the environment. oregonstate.edu
The primary degradation pathways in the environment are microbial degradation, chemical hydrolysis, and photodegradation. Microbial metabolism is a major factor in the breakdown of carbamates in soil and water. nih.gov The rate of degradation is significantly affected by soil type, temperature, moisture content, and pH. oregonstate.edu For instance, the degradation of many carbamates is more rapid in alkaline soils compared to acidic or neutral soils.
Environmental fate modeling is a crucial tool for predicting the transport, transformation, and ultimate fate of pesticides in the environment. For carbamate compounds, several types of models are employed:
Groundwater Models (e.g., PRZM, LEACHP): These models are used to simulate the movement of pesticides through the soil profile and predict the potential for groundwater contamination. Given the moderate water solubility of many carbamates, these models are particularly relevant.
Surface Water Models: These models assess the potential for pesticide runoff from agricultural fields into adjacent water bodies.
The persistence of a pesticide is often quantified by its half-life (the time it takes for 50% of the initial amount to degrade). Pesticides can be categorized based on their soil half-life as non-persistent (<30 days), moderately persistent (30-100 days), or persistent (>100 days). oregonstate.edu The mobility of a pesticide, which influences its potential to leach into groundwater or move with surface runoff, is often assessed using the soil sorption coefficient (Koc). A lower Koc value indicates higher mobility. oregonstate.edu
Table 2: Factors Influencing the Environmental Persistence of Carbamate Compounds
| Factor | Influence on Persistence |
| Microbial Activity | High microbial activity generally leads to faster degradation and lower persistence. |
| Soil pH | Alkaline conditions often accelerate the hydrolysis of the carbamate ester linkage, reducing persistence. |
| Temperature | Higher temperatures typically increase the rates of both microbial and chemical degradation, leading to lower persistence. |
| Soil Organic Matter | High organic matter content can increase sorption, which may decrease bioavailability for microbial degradation but also reduce mobility. |
| Moisture | Adequate soil moisture is generally favorable for microbial activity, thus promoting degradation. |
| Sunlight (Photodegradation) | Exposure to sunlight can lead to photodegradation, particularly in surface waters and on plant surfaces, reducing persistence. |
Applications in Chemical Synthesis and Advanced Materials Science
N-Butyl-N-phenylcarbamate as a Building Block in Organic Synthesis
In the field of organic synthesis, "building blocks" are relatively simple molecules that serve as starting materials for the construction of more complex molecular architectures. Butyl butyl(phenyl)carbamate fits this description due to the presence of several reactive sites and functional groups within its structure. The carbamate (B1207046) linkage, the aromatic phenyl ring, and the aliphatic butyl chains can all be targeted for chemical modification.
Organic building blocks are fundamental to the modular assembly of diverse molecular structures, including supramolecular complexes and organic constructs used in medicinal and material chemistry. The N-aryl carbamate moiety, in particular, is a valuable precursor for the synthesis of nitrogen-containing heterocyclic compounds, which are prominent scaffolds in many biologically active molecules. researchgate.netbenthamdirect.com While specific reactions utilizing this compound are not extensively documented, its structural analogy to other N-aryl carbamates suggests its potential as an intermediate in multi-step synthetic pathways. The phenyl group can be functionalized through electrophilic aromatic substitution, while the carbamate ester can undergo hydrolysis or transesterification to generate different derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₃NO₂ |
| Molecular Weight | 249.35 g/mol |
| CAS Number | 7249-59-4 |
| Appearance | Data not widely available |
| Boiling Point (Predicted) | 334.0 °C at 760 mmHg |
| Density (Predicted) | 1.011 g/cm³ |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bond Count | 8 |
This interactive table summarizes key computed properties of this compound.
Utilization in the Development of Protective Group Strategies for Amines
Carbamates are one of the most important classes of protecting groups for amines, pivotal in peptide synthesis and complex molecule construction. Common examples include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. These groups are prized for their ability to be installed on a primary or secondary amine to prevent its reactivity and then be selectively removed under specific conditions.
However, the utility of a compound as a protecting group is highly dependent on its structure. This compound is an N,N-disubstituted carbamate, meaning the nitrogen atom is tertiary and lacks the N-H proton characteristic of carbamates used to protect primary or secondary amines. The mechanism for the basic hydrolysis and cleavage of N,N-disubstituted carbamate esters is known to be different and generally requires more drastic conditions than for N-monosubstituted carbamates. acs.org Consequently, this compound is not suitable for use as a conventional, readily cleavable protecting group for amines. Instead, its stability may be advantageous in synthetic routes where the carbamate moiety is intended to remain intact throughout several steps, acting as a stable directing group or a permanent feature of the target molecule.
Role in Polymer Chemistry: Precursors for Polyurethane Materials
Polyurethanes are a major class of polymers characterized by carbamate linkages (-NH-C(=O)-O-) in their backbone. wikipedia.org The conventional synthesis route involves the reaction of diisocyanates with polyols. However, due to the toxicity of isocyanate precursors, significant research has focused on non-isocyanate routes to polyurethanes. One of the most promising phosgene-free methods is the synthesis of carbamates followed by their thermal decomposition (cracking) to generate the required isocyanates in situ. researchgate.netrsc.org
This compound can be considered a potential precursor in such pathways. The thermal decomposition of N-substituted carbamates can proceed through various mechanisms. For N-arylcarbamates, studies have shown that heating can lead to the formation of an amine, carbon dioxide, and an olefin. cdnsciencepub.comcdnsciencepub.com For an N,N-disubstituted carbamate like Ethyl N-methyl-N-phenylcarbamate, thermal decomposition has been shown to yield N-methylaniline, carbon dioxide, and ethylene. researchgate.net Applying this precedent, this compound could decompose to yield key intermediates for polymer synthesis. The specific products would depend on the cleavage pathway, but could plausibly include N-butylaniline, carbon dioxide, and 1-butene, or potentially phenyl isocyanate or butyl isocyanate under different conditions. mdpi.com This makes the compound a subject of interest for creating polyurethane materials through more sustainable, isocyanate-free handling routes.
Table 2: Potential Thermal Decomposition Products of this compound and Their Relevance
| Potential Product | Chemical Formula | Significance |
|---|---|---|
| N-Butylaniline | C₁₀H₁₅N | Precursor for dyes, pharmaceuticals, and other specialty chemicals. |
| 1-Butene | C₄H₈ | Valuable monomer for producing polymers and synthetic rubber. |
| Carbon Dioxide | CO₂ | Can act as an in-situ blowing agent for creating polyurethane foams. rsc.org |
| Phenyl Isocyanate | C₇H₅NO | A key monomer for the synthesis of polyurethanes. |
| Butanol | C₄H₁₀O | A widely used solvent and chemical intermediate. |
This interactive table outlines the potential products from the thermal cracking of this compound and their industrial applications.
Applications as Additives in Plastics and Other Materials
Additives are essential components in polymer formulations, used to modify properties such as flexibility, stability, and processability. Plasticizers are additives that increase the plasticity or fluidity of a material. Research has identified certain substituted alkyl carbamates as highly effective plasticizers for natural and synthetic rubbers. google.com These carbamates demonstrate improved compatibility and lower freezing points compared to previously used materials, enhancing the performance of the polymer matrix. google.com
N-Butyl-N-phenylcarbamate in the Design of Functional Molecules
Functional molecules are compounds designed to perform a specific task, leveraging their unique structural and electronic properties. This can range from exhibiting biological activity in medicinal chemistry to possessing specific optical or thermal properties in materials science. The carbamate group itself is being explored beyond its role as a simple linker; it is now viewed as a building block for sequence-defined polymers where its conformational rigidity can be used to design new functional materials. acs.orgresearchgate.netchemrxiv.orgchemrxiv.orgx-mol.net
This compound contributes to the design of such molecules in several ways. As a building block (Section 7.1), it provides a core structure that can be elaborated into more complex, potentially bioactive compounds. Its role as a potential precursor for polyurethane materials (Section 7.3) places it within the synthetic pathway of functional polymers used in applications from insulation to elastomers. digitellinc.comkit-technology.de Furthermore, its potential as a substrate for creating diverse and novel chemical scaffolds (Section 7.5) opens avenues for discovering molecules with new functions. By integrating these roles, this compound serves as a versatile platform in the overarching goal of designing and synthesizing novel functional molecules.
Table 3: Chemical Compounds Mentioned in the Article
| Compound Name | Molecular Formula |
|---|---|
| 1-Butene | C₄H₈ |
| Butanol | C₄H₁₀O |
| This compound | C₁₅H₂₃NO₂ |
| Butyl isocyanate | C₅H₉NO |
| Carbon Dioxide | CO₂ |
| Ethyl N-methyl-N-phenylcarbamate | C₁₀H₁₃NO₂ |
| N-Butylaniline | C₁₀H₁₅N |
| Phenyl isocyanate | C₇H₅NO |
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Methodologies for N-Butyl-N-phenylcarbamate Analogues
The synthesis of carbamates is a cornerstone of organic chemistry, and the quest for more efficient, versatile, and safer methods is perpetual. Traditional methods often rely on hazardous reagents like phosgene (B1210022) and isocyanates. nih.gov Modern research, however, is focused on developing novel methodologies that offer improved yields, broader substrate scopes, and better safety profiles.
One established approach for creating substituted phenyl N-alkylcarbamate analogues involves the reaction of the corresponding amine with phenyl chlorocarbonates. nih.govresearchgate.net A variation of this is the one-pot procedure where N-substituted carbamoyl (B1232498) chlorides are formed in situ and subsequently reacted with phenols, which avoids the direct handling of sensitive reactants. organic-chemistry.org
More recent innovations include palladium-catalyzed cross-coupling reactions. These methods allow for the N-arylation of carbamates or the synthesis of N-aryl carbamates from aryl chlorides and triflates with sodium cyanate, using alcohols as nucleophilic trapping agents. mit.eduorganic-chemistry.org Another novel strategy involves a green oxidation process for Hofmann rearrangement, transforming aromatic amides into carbamates in a single step using reagents like oxone and potassium chloride. mdpi.comresearchgate.net For instance, a series of tert-butyl 2-(substituted benzamido) phenylcarbamate analogues have been synthesized by condensing tert-butyl 2-amino phenylcarbamate with various carboxylic acids using coupling reagents. nih.gov
These advanced methodologies are pivotal for creating libraries of N-Butyl-N-phenylcarbamate analogues with diverse substitutions on both the phenyl ring and the butyl chains, enabling detailed structure-activity relationship studies.
Table 1: Comparison of Synthetic Methodologies for N-Aryl Carbamate (B1207046) Analogues
| Methodology | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Phenoxycarbonylation | Phenyl chlorocarbonates, Amine, Triethylamine | Well-established, good for specific substitutions nih.govresearchgate.net | Use of chlorocarbonates |
| In Situ Carbamoyl Chloride | Amine, Triphosgene, Phenol | One-pot procedure, avoids handling sensitive reagents organic-chemistry.org | Involves phosgene derivative |
| Palladium-Catalyzed Coupling | Aryl halide, NaOCN, Alcohol, Pd catalyst | Broad substrate scope, high yields mit.edu | Requires metal catalyst |
| Green Hofmann Rearrangement | Aromatic amide, Oxone, KCl, Alcohol | Single step, green oxidation process mdpi.comresearchgate.net | Rearrangement mechanism may limit some substrates |
| Peptide Coupling | Amine, Carboxylic Acid, EDCI, HOBt | Good for complex amide-containing structures nih.gov | Multi-step for the initial amine precursor |
Advanced Spectroscopic Characterization Techniques for Complex Carbamate Systems
The precise structural elucidation of carbamates is crucial for understanding their properties and reactivity. While standard techniques like Nuclear Magnetic Resonance (¹H and ¹³C NMR) and mass spectrometry are routinely used to confirm the structures of newly synthesized carbamates nih.govresearchgate.netmdpi.com, emerging research focuses on more advanced and hyphenated techniques for analyzing complex systems.
The combination of high-resolution mass spectrometry (MS) and NMR spectroscopy is a powerful strategy for identifying unknown components in complex mixtures without relying on existing spectral databases. nih.govnih.gov This MS/NMR approach first determines chemical formulas from accurate mass measurements and then uses NMR data to elucidate the precise structure from among the possible isomers.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers another layer of characterization. These techniques provide a "vibrational fingerprint" of the molecule, giving information on specific chemical bonds. unizar-csic.es For example, FT-IR and Raman have been successfully used to identify characteristic bands of carbamate pesticides on produce, such as those related to C-N and C=O vibrations. mdpi.com The development of techniques like Surface-Enhanced Raman Scattering (SERS) further enhances sensitivity, allowing for trace-level detection. unizar-csic.es
These advanced analytical methods are indispensable for characterizing not only pure N-Butyl-N-phenylcarbamate analogues but also their metabolites, degradation products, and interactions within biological or environmental matrices.
Integration of Machine Learning and AI in Carbamate Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from molecular design to synthesis planning. In the context of carbamates, these computational tools are being used to accelerate the discovery of new molecules with desired properties.
A notable example is the use of generative AI design engines combined with structure-based drug design to discover novel carbamate-based enzyme inhibitors. nih.gov These AI models can learn from existing chemical data to generate new molecular structures that are predicted to have high potency and favorable pharmacokinetic properties. nih.govnih.gov This in silico design-make-test-analyze cycle significantly accelerates the identification of promising lead compounds. nih.gov
Machine learning models are also being integrated into analytical workflows. For instance, AI algorithms can enhance food quality assessment by identifying pesticide residues, including carbamates, from spectroscopic data. researchgate.net In agrochemical discovery, a field where carbamates are widely used, AI and cheminformatics offer the potential to move experiments from the greenhouse to a virtual environment, allowing for the rapid investigation of billions of molecules to find novel and sustainable crop protection agents. nih.gov
For a compound like Butyl butyl(phenyl)carbamate, AI could be used to predict its biological activities, toxicity profile, or environmental fate based on its structure, guiding further experimental work.
Sustainable and Green Chemistry Approaches in Carbamate Synthesis and Degradation
The principles of green chemistry are increasingly influencing the synthesis and lifecycle of carbamates. A primary focus is the replacement of toxic reagents like phosgene with more environmentally benign alternatives. nih.gov Carbon dioxide (CO₂), an abundant and non-toxic C1 source, is a highly attractive substitute. nih.govrsc.org Research has led to various methods for synthesizing carbamates from CO₂, amines, and alcohols or alkyl halides, often under mild conditions. rsc.orgacs.orgchemistryviews.org Some approaches utilize reusable polymer-supported catalysts, simplifying product purification and reducing waste. chemistryviews.org
Other green synthetic routes include:
Using urea (B33335) as a carbonyl source over a reusable heterogeneous catalyst. rsc.org
Developing catalyst-free, continuous-flow synthesis methods that reduce reaction times and improve safety. acs.orgnih.gov
Employing green Hofmann rearrangement protocols that use an environmentally friendly oxidizing agent (oxone) and avoid harsh reagents. mdpi.comresearchgate.net
Devising methods that eliminate the need for toxic reagents and metal catalysts altogether, relying on simple bases. rsc.org
Beyond synthesis, understanding the environmental degradation of carbamates is crucial for sustainable design. Carbamates in the environment can be broken down by biotic and abiotic factors, including hydrolysis and microbial action. who.intmmsl.cznih.gov The primary degradation pathway often begins with the hydrolysis of the carbamate ester bond. who.int By studying these degradation pathways, chemists can design future carbamate molecules that are effective for their intended purpose but readily degrade into harmless products in the environment, a key goal of interdisciplinary green chemistry research.
Table 2: Green Chemistry Approaches in Carbamate Synthesis
| Approach | Key Feature | Example Reagents/Conditions | Reference |
|---|---|---|---|
| CO₂ Utilization | Replaces phosgene with CO₂ | CO₂, amine, alkyl halide, polymer-supported base | chemistryviews.org |
| Urea as Carbonyl Source | Replaces phosgene with urea | Amine, urea, alcohol, TiO₂–Cr₂O₃/SiO₂ catalyst | rsc.org |
| Continuous-Flow Synthesis | Improved safety and efficiency | CO₂, amine, alkyl halide, DBU, no catalyst | acs.orgnih.gov |
| Green Hofmann Rearrangement | Avoids harsh rearrangement reagents | Aromatic amide, Oxone, KCl, NaOH | mdpi.comresearchgate.net |
| Catalyst-Free Synthesis | Simplifies process, avoids metal waste | Boc-protected amines, t-BuOLi | rsc.org |
Exploration of Structure-Reactivity Relationships in Carbamate Transformations
Understanding the relationship between a carbamate's structure and its chemical reactivity is fundamental to controlling its stability and function. The carbamate moiety is an amide-ester hybrid, and its reactivity is influenced by the electronic and steric properties of the substituents on both the nitrogen and oxygen atoms. chemicke-listy.czacs.org
Research in this area often focuses on the hydrolysis of the carbamate bond, a key reaction in both biological activity and environmental degradation. acs.orgnih.gov Studies have shown that the stability of the carbamate group can be tuned by introducing electron-donating or electron-withdrawing substituents on the O-aryl moiety. nih.gov For example, introducing small, electron-donating groups can increase the hydrolytic stability of the carbamate. nih.gov Conversely, the aromaticity of the O-substituent appears critical for hydrolytic reactivity. nih.gov
Computational methods, such as quantum mechanics/molecular mechanics (QM/MM) calculations, are being used to investigate reaction mechanisms at an atomic level. These studies can elucidate the role of key active site residues in enzyme-catalyzed carbamate hydrolysis and identify the rate-determining steps of the reaction. mdpi.com This knowledge is critical for designing carbamate-based drugs and prodrugs with specific stability profiles, ensuring they are stable enough to reach their target but can be appropriately metabolized. acs.orgnih.gov
For this compound, this research implies that modifications to the phenyl ring (e.g., adding substituents) or changing the alkyl chain length of the butyl groups would predictably alter its rate of hydrolysis and, consequently, its biological and environmental persistence.
Interdisciplinary Research at the Interface of Chemical Synthesis and Environmental Science
The intersection of chemical synthesis and environmental science is a burgeoning field of research, particularly for classes of compounds like carbamates that have widespread use as pesticides, herbicides, and fungicides. researchgate.netnih.gov While synthetic chemists focus on creating new carbamate molecules and improving synthetic routes, environmental scientists study their fate, transport, and impact on ecosystems. who.intnih.govresearchgate.net
Interdisciplinary research aims to bridge these two areas by creating a feedback loop. Environmental studies that identify persistent or toxic carbamates can inform synthetic chemists to design next-generation molecules with improved environmental profiles. For example, understanding that hydrolysis is a primary degradation pathway encourages the design of molecules that are more susceptible to this process after their intended use. who.int
This collaborative approach is essential for developing sustainable technologies. It combines the innovation of green synthesis—using renewable feedstocks like CO₂, reducing waste, and avoiding hazardous reagents—with a deep understanding of ecotoxicology and biodegradation. nih.govnih.gov The ultimate goal is the rational design of effective and economically viable chemicals, such as N-aryl carbamates, that have a minimal and predictable environmental footprint. This involves assessing the entire lifecycle of the chemical, from its synthesis to its ultimate fate in the soil and water. who.intresearchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing butyl butyl(phenyl)carbamate, and what reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves carbamate formation via reaction of the corresponding amine with butyl chloroformate in the presence of a base (e.g., triethylamine or pyridine). A solvent like 1,4-dioxane or THF is used under inert conditions. For example, heating at 90°C for 1 hour in 1,4-dioxane with triethylamine achieves ~78% yield for similar carbamates . Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended. Confirm purity using TLC or HPLC.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in sealed containers under dry, inert atmospheres (argon or nitrogen) at 2–8°C. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as carbamates are prone to hydrolysis under acidic/basic conditions . Use desiccants in storage areas and monitor for discoloration or precipitate formation as signs of degradation.
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify backbone structure (e.g., tert-butyl group at δ ~1.4 ppm in ¹H NMR) .
- Mass Spectrometry : HRMS or LC-MS to confirm molecular weight (e.g., [M+H]+ ion).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for research use) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for carbamate derivatives?
- Methodological Answer : Systematically test variables:
- Catalyst/base : Compare triethylamine vs. pyridine in THF .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve solubility but increase side reactions.
- Temperature : Optimize between 50–100°C to balance reaction rate and decomposition .
- Use Design of Experiments (DoE) to identify critical factors and interactions .
Q. What strategies are effective for handling air- or moisture-sensitive intermediates during synthesis?
- Methodological Answer :
- Schlenk line techniques : For transferring reagents under inert atmospheres.
- Drying solvents : Use molecular sieves or distillation (e.g., THF over sodium/benzophenone).
- Quenching protocols : Add reaction mixtures to ice-cold water to terminate reactions and minimize hydrolysis .
Q. How can computational methods aid in predicting reaction pathways or stability of this compound?
- Methodological Answer :
- DFT calculations : Model transition states to predict hydrolysis pathways under acidic/basic conditions .
- Retrosynthesis tools : Use platforms like Pistachio or Reaxys to design alternative synthetic routes .
- Molecular dynamics : Simulate interactions with enzymes or solvents to study degradation mechanisms .
Data Interpretation & Safety
Q. How should researchers address discrepancies between experimental and theoretical spectroscopic data?
- Methodological Answer :
- Cross-validate techniques : Compare NMR shifts with PubChem/Cambridge Structural Database entries .
- Isotopic labeling : Use deuterated solvents or ¹³C-enriched reagents to resolve overlapping peaks.
- Consult crystallography : If available, single-crystal X-ray diffraction provides definitive structural confirmation .
Q. What safety protocols are essential for mitigating risks during large-scale synthesis?
- Methodological Answer :
- Ventilation : Use fume hoods with ≥100 ft/min face velocity during weighing and reactions .
- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats. For aerosol risks, use NIOSH-approved respirators (e.g., P95) .
- Spill management : Neutralize spills with sodium bicarbonate, then collect in chemical waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
